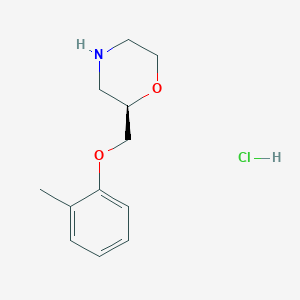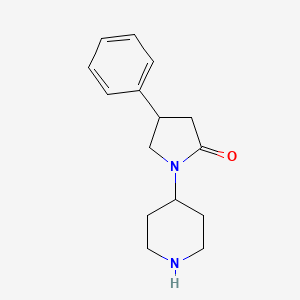
4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C15H20N2O. It is a member of the pyrrolidin-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a pyrrolidin-2-one core with a phenyl group and a piperidin-4-yl substituent, making it a versatile scaffold for drug discovery and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions often involve the use of specific oxidants and additives to achieve the desired selectivity .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and sourcing of raw materials . Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidants like Cu(II) catalysts and additives such as DMAP (4-dimethylaminopyridine) . These reagents facilitate the formation of key intermediates and final products.
Major Products Formed: The major products formed from the reactions of this compound include various functionalized pyrrole derivatives . These derivatives are valuable intermediates in the synthesis of drugs, dyes, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In medicinal chemistry, it serves as a versatile scaffold for designing novel biologically active compounds . Its unique structure allows for the exploration of pharmacophore space and the development of drugs with target selectivity .
Wirkmechanismus
The mechanism of action of 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways . The compound’s pyrrolidine ring contributes to its binding affinity and selectivity towards various biological targets . The stereochemistry and spatial orientation of substituents play a crucial role in determining its biological profile .
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine core but differ in their substituents and biological activities . The unique combination of a phenyl group and a piperidin-4-yl substituent in this compound distinguishes it from other pyrrolidine derivatives .
Eigenschaften
Molekularformel |
C15H20N2O |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
4-phenyl-1-piperidin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O/c18-15-10-13(12-4-2-1-3-5-12)11-17(15)14-6-8-16-9-7-14/h1-5,13-14,16H,6-11H2 |
InChI-Schlüssel |
CCEIOTSUSGUFRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1N2CC(CC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


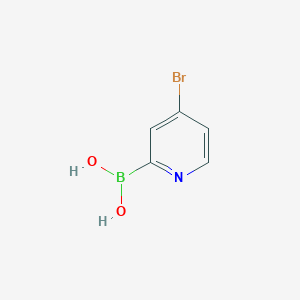

![5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B15053196.png)
![Methyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B15053197.png)
![N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine](/img/structure/B15053206.png)
![4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15053213.png)
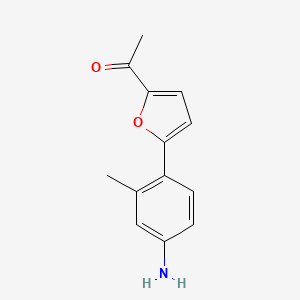
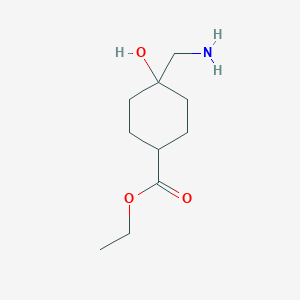
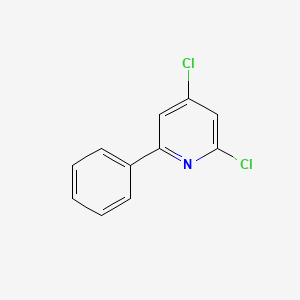
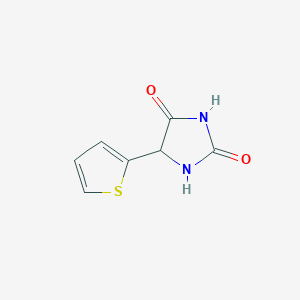
![2,3-dihydro-1H-cyclobuta[b]indole](/img/structure/B15053249.png)


